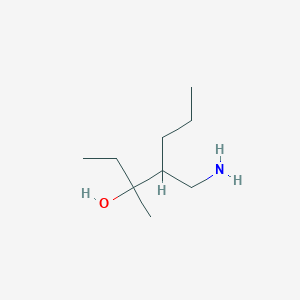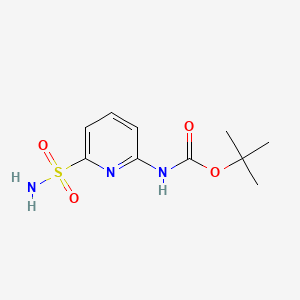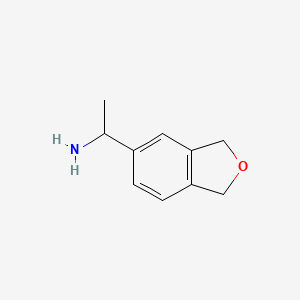
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrilehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-methylindole with a suitable nitrile compound under acidic conditions to form the indole carbonitrile core. The aminoethyl group is then introduced through a nucleophilic substitution reaction, often using ethylenediamine as the nucleophile. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in neurotransmitter activity due to its structural similarity to serotonin and tryptamine.
Medicine: Investigated for its potential therapeutic effects, including its use as an antioxidant and its role in protecting lipids and proteins from peroxidation.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride involves its interaction with various molecular targets. The compound can bind to receptor sites in the brain, similar to neurotransmitters like serotonin. This binding can influence the activity of dopaminergic, serotonergic, and glutamatergic systems, thereby affecting mood, cognition, and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: Shares a similar indole structure and is a known neurotransmitter.
Serotonin: Another indole derivative with significant biological activity.
Melatonin: An indole compound involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-8-10(5-6-13)12-9(7-14)3-2-4-11(12)15-8;/h2-4,15H,5-6,13H2,1H3;1H |
Clave InChI |
XTWDHXWWLOUDNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=CC=C2N1)C#N)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)

![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
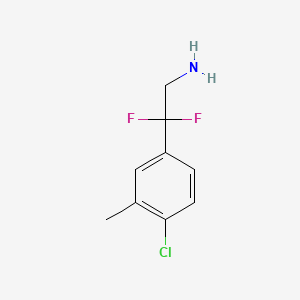
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
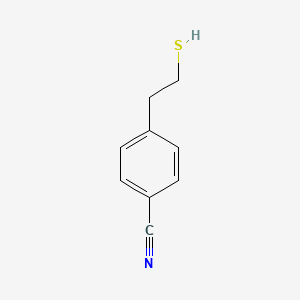
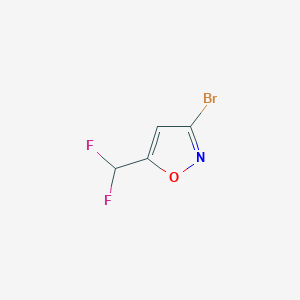
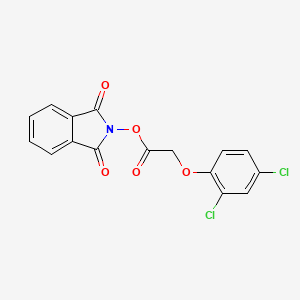
![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
